molecular formula C16H15ClN2O B379342 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole CAS No. 637745-49-4

1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole

Cat. No.: B379342
CAS No.: 637745-49-4
M. Wt: 286.75g/mol
InChI Key: VCPQEZCJGMTSAY-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their diverse biological activities. This particular compound features a benzimidazole core with a 2-chlorophenylmethyl and a methoxymethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Chlorobenzimidazole: Similar structure but lacks the methoxymethyl group.

    2-Methylbenzimidazole: Similar structure but lacks the chlorophenyl group.

Uniqueness

1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole is unique due to the presence of both the 2-chlorophenyl and methoxymethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQEZCJGMTSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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